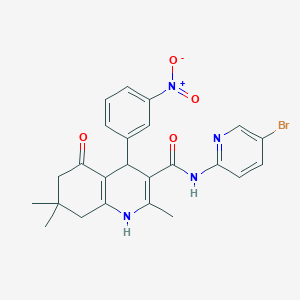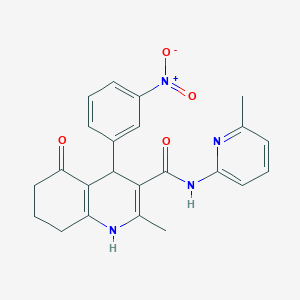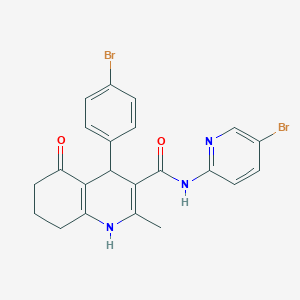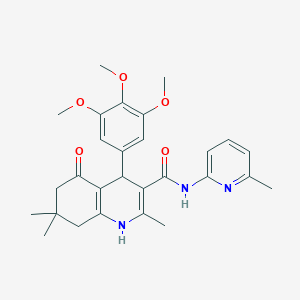
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile, also known as MMPSN, is a chemical compound that belongs to the family of nicotinonitrile derivatives. MMPSN has gained significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile is not fully understood. However, studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. Studies have also shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential toxicity. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits cytotoxic effects at high concentrations, which may limit its potential applications in drug development.
Direcciones Futuras
There are several future directions for the study of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile. One direction is to further investigate its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. Another direction is to further investigate its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Further studies are needed to investigate the potential of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile as a cancer treatment.
Métodos De Síntesis
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile can be synthesized using a multistep reaction process. The first step involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of piperidine as a catalyst to form 4-(4-methoxy-3-methylphenyl)-3-butene-2-one. The second step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-butene-2-one with phenylhydrazine in the presence of acetic acid to form 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone. The final step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone with sulfur and sodium hydroxide to form 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile.
Aplicaciones Científicas De Investigación
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been studied for its potential applications in drug development. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been studied for its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Nombre del producto |
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile |
|---|---|
Fórmula molecular |
C20H16N2OS |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-(4-methoxy-3-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-10-15(8-9-19(13)23-2)16-11-18(14-6-4-3-5-7-14)22-20(24)17(16)12-21/h3-11H,1-2H3,(H,22,24) |
Clave InChI |
VEDBFQALLFYWLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)








![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)